Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester is a compound that belongs to the class of organophosphorus compounds. This compound features a phosphonic acid functional group, which is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. The presence of the [(2S)-2-amino-2-(4-fluorophenyl)ethyl] group adds unique properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate amino alcohol under acidic conditions. The reaction typically proceeds via the formation of an intermediate phosphonate ester, which is then hydrolyzed to yield the desired phosphonic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs the McKenna procedure, which involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates. This method is favored due to its convenience, high yields, and mild reaction conditions . The process can be further accelerated using microwave irradiation, which enhances the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and inhibiting their activity. It can also mimic phosphate groups, allowing it to interfere with enzymatic processes that involve phosphorylation . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester can be compared with other similar compounds, such as:
Aminophosphonic acids: These compounds also contain an amino group and a phosphonic acid group, but differ in their specific substituents and overall structure.
Phosphinates: These compounds have a similar phosphorus-oxygen-carbon framework but differ in their oxidation state and functional groups.
Phosphonates: These compounds are closely related but may have different alkyl or aryl substituents on the phosphorus atom.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827321-02-8 |
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Molecular Formula |
C12H19FNO3P |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(1S)-2-diethoxyphosphoryl-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C12H19FNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
AIZUXIQBECAPIH-GFCCVEGCSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H](C1=CC=C(C=C1)F)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=C(C=C1)F)N)OCC |
Origin of Product |
United States |
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